

Synthesis of (-)-Rauvoyunine B: An 11-Step Laboratory Protocol

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Compound of Interest					
Compound Name:	Rauvoyunine B				
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This document provides a detailed application note and protocol for the total synthesis of (-)-**Rauvoyunine B**, a complex indole alkaloid. The synthesis was first reported by Aquilina, J. M., et al. in 2024 and proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.[1] This protocol is intended for laboratory use by trained organic chemists.

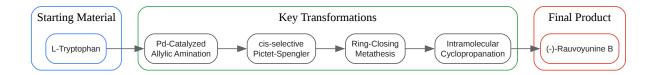
Introduction

(-)-Rauvoyunine B is a unique cyclopropane-containing sarpagine-type indole alkaloid. Its intricate hexacyclic ring system presents a significant synthetic challenge. The following protocol details a successful total synthesis, highlighting a strategic intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole.[1][2] Key transformations in this synthesis include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis.[1][2][3]

Synthetic Strategy Overview

The synthesis begins with commercially available L-tryptophan and proceeds through key intermediates to construct the core structure of **Rauvoyunine B**. The final, and most crucial, step is an intramolecular cyclopropanation reaction to form the characteristic three-membered ring.





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Caption: Overall workflow of the (-)-Rauvoyunine B total synthesis.

Experimental Protocols

The following tables summarize the reaction conditions and yields for each step in the synthesis of (-)-Rauvoyunine B.



Step	Reaction	Key Reagents & Conditions	Product	Yield (%)
1	Boc Protection	Boc ₂ O, Et ₃ N, CH ₂ Cl ₂	Boc-L-tryptophan	98
2	Esterification	MeOH, SOCl ₂	Boc-L-tryptophan methyl ester	95
3	Aldehyde Condensation	Aldehyde, TFA, CH ₂ Cl ₂	Tetracyclic amine	85
4	Palladium- Catalyzed Allylic Amination	Allyl acetate, Pd(PPh₃)4, THF	N-Allylated tetracycle	75
5	Hydroboration- Oxidation	9-BBN, then H ₂ O ₂ , NaOH	Primary alcohol	88
6	Swern Oxidation	Oxalyl chloride, DMSO, Et₃N	Aldehyde	92
7	Alkyne Addition	Ethynylmagnesiu m bromide, THF	Propargyl alcohol	80
8	Ring-Closing Metathesis	Grubbs II catalyst, CH ₂ Cl ₂	Diene for cyclopropanation	65
9	Azide Formation	NaN₃, DMF	Azide precursor	90
10	Triazole Formation	Terminal alkyne, CuSO ₄ , Sodium ascorbate	N-sulfonyl triazole	78
11	Intramolecular Cyclopropanatio n	Rh2(OAc)4, CH2Cl2	(-)-Rauvoyunine B	40

Detailed Step-by-Step Protocol:

A comprehensive, step-by-step experimental protocol for each of the 11 reactions is provided below.



Step 1: Boc Protection of L-Tryptophan

- Materials: L-Tryptophan (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (CH₂Cl₂).
- Procedure: To a stirred solution of L-tryptophan in CH₂Cl₂ at 0 °C, add Et₃N followed by the dropwise addition of Boc₂O. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Boc-L-tryptophan.

Step 2: Esterification

- Materials: Boc-L-tryptophan (1.0 eq), Methanol (MeOH), Thionyl chloride (SOCl2, 1.2 eq).
- Procedure: Dissolve Boc-L-tryptophan in MeOH and cool to 0 °C. Add SOCl₂ dropwise and then reflux the mixture for 4 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Step 3: Pictet-Spengler Reaction

- Materials: Boc-L-tryptophan methyl ester (1.0 eq), Aldehyde (1.1 eq), Trifluoroacetic acid (TFA, 10 mol%), Dichloromethane (CH₂Cl₂).
- Procedure: To a solution of the methyl ester and aldehyde in CH₂Cl₂, add TFA. Stir the reaction at room temperature for 24 hours. Quench with saturated NaHCO₃ solution and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Step 4: Palladium-Catalyzed Allylic Amination

Materials: Tetracyclic amine (1.0 eq), Allyl acetate (1.5 eq),
 Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Tetrahydrofuran (THF).



• Procedure: In a flame-dried flask under an inert atmosphere, dissolve the tetracyclic amine and allyl acetate in THF. Add Pd(PPh₃)₄ and heat the mixture to reflux for 6 hours. Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.

Step 5: Hydroboration-Oxidation

- Materials: N-Allylated tetracycle (1.0 eq), 9-Borabicyclo[3.3.1]nonane (9-BBN, 1.5 eq),
 Hydrogen peroxide (H₂O₂, 30% aq. solution), Sodium hydroxide (NaOH, 3M aq. solution).
- Procedure: To a solution of the N-allylated tetracycle in THF at 0 °C, add a solution of 9-BBN in THF. Stir at room temperature for 12 hours. Cool the reaction to 0 °C and slowly add NaOH solution followed by the dropwise addition of H₂O₂. Stir for 4 hours at room temperature. Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Step 6: Swern Oxidation

- Materials: Primary alcohol (1.0 eq), Oxalyl chloride (1.5 eq), Dimethyl sulfoxide (DMSO, 2.0 eq), Triethylamine (Et₃N, 5.0 eq), Dichloromethane (CH₂Cl₂).
- Procedure: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in CH₂Cl₂ and cool to -78 °C. Add a solution of DMSO in CH₂Cl₂ dropwise. After 15 minutes, add a solution of the primary alcohol in CH₂Cl₂. Stir for 30 minutes, then add Et₃N. Allow the reaction to warm to room temperature over 1 hour. Quench with water and extract with CH₂Cl₂. Dry the organic layer, filter, and concentrate. Purify the aldehyde by column chromatography.

Step 7: Alkyne Addition

- Materials: Aldehyde (1.0 eq), Ethynylmagnesium bromide (1.5 eq, 0.5 M in THF),
 Tetrahydrofuran (THF).
- Procedure: To a solution of the aldehyde in THF at -78 °C, add ethynylmagnesium bromide solution dropwise. Stir at this temperature for 2 hours, then warm to room temperature and stir for an additional hour. Quench the reaction with saturated NH₄Cl solution and extract with



ethyl acetate. Dry the organic layer, filter, and concentrate. Purify the propargyl alcohol by column chromatography.

Step 8: Ring-Closing Metathesis

- Materials: Diene precursor (1.0 eq), Grubbs II catalyst (5 mol%), Dichloromethane (CH₂Cl₂).
- Procedure: In a degassed flask, dissolve the diene in CH₂Cl₂. Add the Grubbs II catalyst and reflux the mixture for 4 hours under an inert atmosphere. Cool to room temperature and concentrate. Purify the product by column chromatography.

Step 9: Azide Formation

- Materials: Mesylated or tosylated alcohol precursor (1.0 eq), Sodium azide (NaN₃, 3.0 eq),
 Dimethylformamide (DMF).
- Procedure: To a solution of the alcohol derivative in DMF, add NaN₃. Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the azide.

Step 10: Triazole Formation

- Materials: Azide (1.0 eq), Terminal alkyne (1.1 eq), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%), Sodium ascorbate (20 mol%), t-Butanol/Water (1:1).
- Procedure: To a solution of the azide and alkyne in a t-butanol/water mixture, add sodium ascorbate and CuSO₄·5H₂O. Stir vigorously at room temperature for 24 hours. Dilute with water and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Step 11: Intramolecular Cyclopropanation

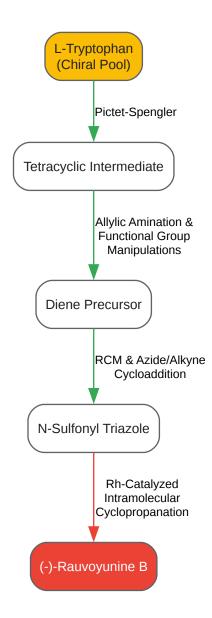
Materials: N-sulfonyl triazole (1.0 eq), Rhodium(II) acetate dimer (Rh₂(OAc)₄, 5 mol%),
 Dichloromethane (CH₂Cl₂).



• Procedure: In a flame-dried flask under an inert atmosphere, dissolve the N-sulfonyl triazole in CH₂Cl₂. Add Rh₂(OAc)₄ and stir the mixture at 40 °C for 6 hours. Cool to room temperature and concentrate. Purify the crude product by preparative HPLC to afford (-)-Rauvoyunine B.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key bond formations and strategic transformations in the synthesis.



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Caption: Key transformations in the synthesis of (-)-Rauvoyunine B.

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